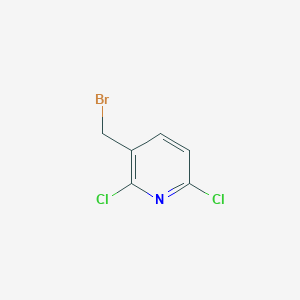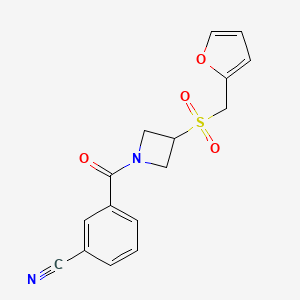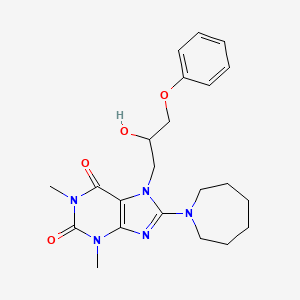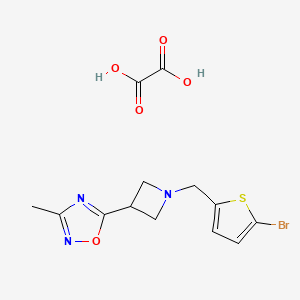
3-(Bromomethyl)-2,6-dichloropyridine
Descripción general
Descripción
Synthesis Analysis
This involves the methods used to synthesize the compound in the lab. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds (single, double, triple) between them .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
Physical properties include melting point, boiling point, density, and solubility. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .Aplicaciones Científicas De Investigación
Affinity for Nicotinic Acetylcholine Receptors
A study highlighted the synthesis and in vitro nicotinic acetylcholine receptor (nAChR) binding of a series of pyridine-modified analogues, where halogen substituents, including bromine, were introduced at various positions on the pyridine ring. These modifications significantly impacted the compounds' affinity for nAChRs, with certain bromine-containing compounds exhibiting subnanomolar affinity. This suggests the potential utility of 3-(Bromomethyl)-2,6-dichloropyridine derivatives in developing pharmacological probes or medications targeting nAChRs (Koren et al., 1998).
Catalysis and Material Science
Research into nickel(II) complexes with pyrazolylpyridines, including bromo-substituted variants, has shown that these complexes can catalyze ethylene oligomerization reactions efficiently. This highlights another application avenue for this compound derivatives in catalysis and material science, potentially offering a route to synthesize polymers or other organic materials (Nyamato et al., 2016).
Synthesis of Heterocyclic Compounds
This compound serves as a key intermediate in the synthesis of complex heterocyclic compounds. For example, its utilization in the formation of N-heterocyclic complexes of rhodium and palladium showcases its role in constructing sophisticated chemical structures with potential applications in pharmaceuticals and agrochemicals (Simons et al., 2003).
Corrosion Inhibition
A study on the adsorption behavior of new imidazo[4,5-b] pyridine derivatives, which can be synthesized from this compound, revealed their potential as corrosion inhibitors in acid media. These findings open up possibilities for using such derivatives in protecting metals and alloys against corrosion, thus extending their lifespan in industrial applications (Saady et al., 2020).
Hyperbranched Polyelectrolytes
Another intriguing application involves the synthesis of hyperbranched polyelectrolytes from 3,5-bis(bromomethyl)pyridine derivatives. These polyelectrolytes have unique properties that could be beneficial in various fields, including water treatment, drug delivery, and as components in electronic devices (Monmoton et al., 2008).
Mecanismo De Acción
Target of Action
3-(Bromomethyl)-2,6-dichloropyridine is a complex compound that can interact with various targets. One of the primary targets of this compound is Cereblon (CRBN) . CRBN is a protein targeted by a class of drugs known as immunomodulatory imide drugs (IMiDs) . These drugs adjust immune responses and have been used to treat conditions such as erythema nodosum leprosum, multiple myeloma, myelodysplastic syndrome, acute myeloid leukemia, and other immunologic conditions .
Mode of Action
It is known that the compound interacts with its targets, such as crbn, leading to changes in the function of these targets . This interaction can lead to the modulation of immune responses, which can have therapeutic effects in various diseases .
Biochemical Pathways
It is known that the compound can affect the function of proteins like crbn, which play a role in various biochemical pathways . For example, CRBN is involved in the regulation of immune responses, which involves a complex network of biochemical pathways .
Pharmacokinetics
It is known that similar compounds can have issues with poor solubility in water and poor absorption from the intestines . These factors can impact the bioavailability of the compound, affecting its efficacy and safety .
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets and the biochemical pathways it affects. For instance, modulation of CRBN function can lead to changes in immune responses, which can have therapeutic effects in various diseases . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(bromomethyl)-2,6-dichloropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMWUGLGUSQHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CBr)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2812930.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2812931.png)

![N-(4-acetylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2812934.png)
![N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2812937.png)



![N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2812944.png)


![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbutanamide](/img/structure/B2812948.png)
![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2812949.png)
